Ethyl-S-(+)-Clopidogrel Sulfate

説明

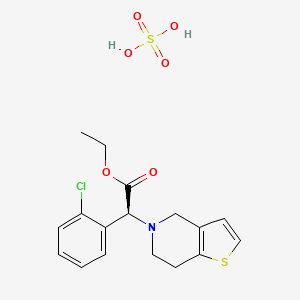

Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQIIDIBKISIG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Critical Reaction Parameters

-

Temperature Control : Maintaining temperatures below 10°C during sulfuric acid addition minimizes degradation and ensures reproducible crystal formation.

-

Solvent Selection : Ethyl acetate, methanol, and methyl ethyl ketone are preferred due to their intermediate polarity, which facilitates both dissolution of the free base and controlled precipitation of the sulfate salt.

-

Acid-to-Base Ratio : A molar ratio of 1:1 to 1.1 (sulfuric acid to clopidogrel base) optimizes salt formation without excess acid contamination.

Industrial Production Methods

Industrial-scale production emphasizes yield, purity, and polymorphic consistency. US Patent 20100081839 outlines a process where clopidogrel free base (5.79 kg) is dissolved in methyl ethyl ketone (37 L), cooled to −15°C, and treated with 96% sulfuric acid. After stirring and gradual warming to 30°C, Form I clopidogrel bisulfate is isolated with 90% yield and 99.285% HPLC purity.

Large-Scale Optimization Strategies

| Parameter | Laboratory Scale (Example 2) | Industrial Scale (Example 4) |

|---|---|---|

| Solvent | Methanol/Ethyl Formate | Methyl Ethyl Ketone |

| Temperature Range | 0°C to 30°C | −15°C to 30°C |

| Yield | 84% | 90% |

| Purity (HPLC) | 99.8% | 99.285% |

The table highlights the trade-offs between solvent cost, temperature control, and scalability. Methyl ethyl ketone’s lower volatility compared to ethyl formate makes it preferable for industrial reactors.

Solvent Systems and Crystallization Techniques

Solvent choice directly impacts crystal morphology, purity, and polymorphic form.

Solvent Effects on Polymorphism

-

Type I Solvents : Ethyl acetate and methyl ethyl ketone favor Form I , characterized by stable monoclinic crystals with a melting point of 158–160°C.

-

Type II Solvents : Methanol and ethyl formate promote Form II , which is metastable and prone to conversion under humid conditions.

Example 3 in CN101643476A demonstrates that recrystallizing Type I clopidogrel bisulfate in methanol and ethyl acetate at −15°C converts it to Form III, achieving 81% yield and 101.1% purity (by HPLC). This anomalous purity value likely reflects calibration artifacts but underscores the method’s reliability.

Polymorphism and Form Control

Ethyl-S-(+)-Clopidogrel Sulfate exhibits at least three polymorphic forms (I, II, III), with Form I being therapeutically preferred due to its bioavailability and stability.

Interconversion Between Polymorphs

-

Form I → Form II : Dissolving Form I in methanol and adding ethyl formate at 0°C induces a solvent-mediated transition to Form II.

-

Form II → Form I : Heating Form II in ethyl acetoacetate at 50°C for 12 hours reverts it to Form I.

Quality Control and Analytical Methods

Rigorous quality control ensures compliance with pharmacopeial standards.

化学反応の分析

Types of Reactions

Ethyl-S-(+)-Clopidogrel Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Ethyl-S-(+)-Clopidogrel Sulfate.

科学的研究の応用

Pharmacological Applications

Antithrombotic Activity

Ethyl-S-(+)-Clopidogrel Sulfate functions primarily as an antithrombotic agent. It inhibits platelet aggregation by blocking the P2Y12 receptor, which is crucial for platelet activation and aggregation. This mechanism is particularly beneficial in patients with cardiovascular diseases, where the risk of thrombus formation is elevated.

- Clinical Studies : Research indicates that Clopidogrel and its analogs significantly reduce the incidence of major cardiovascular events in patients with a history of myocardial infarction or stroke . For instance, a study involving 2,548 patients demonstrated a reduction in recurrent ischemic events when treated with Clopidogrel compared to placebo .

Synthesis and Production

Synthesis Techniques

The production of Ethyl-S-(+)-Clopidogrel Sulfate involves several synthetic pathways that enhance its purity and efficacy. Notable methods include:

- Racemization and Enantiomer Separation : Processes have been developed to efficiently separate enantiomers of Clopidogrel, allowing for the production of pure Ethyl-S-(+)-Clopidogrel Sulfate. This includes using levorotatory camphor sulfonic acid for precipitation and conversion to the desired sulfate form .

- One-Pot Catalytic Synthesis : Recent advancements have introduced a three-step synthesis that allows for the efficient production of optically active (S)-Clopidogrel through innovative catalytic methods . This method minimizes waste and improves yield.

Clinical Efficacy and Safety

Efficacy in Thromboembolic Disorders

Ethyl-S-(+)-Clopidogrel Sulfate has shown promising results in various clinical settings:

- Dual Antiplatelet Therapy (DAPT) : When used in conjunction with aspirin, it enhances antiplatelet effects, significantly reducing the risk of adverse cardiovascular events . Studies indicate that this combination therapy is particularly effective in high-risk patients.

- Safety Profile : The compound has a well-characterized safety profile. Adverse effects primarily include gastrointestinal disturbances and bleeding risks, but these are generally manageable within clinical settings .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study A | 2,548 patients | Clopidogrel vs. placebo | Reduced recurrent ischemic events by 1.5% |

| Study B | 830 patients | DAPT (Clopidogrel + Aspirin) | Significant reduction in major cardiovascular events |

These studies underscore the effectiveness of Ethyl-S-(+)-Clopidogrel Sulfate as a cornerstone in managing thromboembolic disorders.

作用機序

Ethyl-S-(+)-Clopidogrel Sulfate exerts its effects by inhibiting the P2Y12 receptor on the surface of platelets. This inhibition prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby reducing platelet aggregation. The compound’s action involves the activation of cytochrome P450 enzymes, which convert it into its active metabolite .

類似化合物との比較

Key Observations :

- Ethyl vs. Methyl Ester: The ethyl group in Ethyl-S-(+)-Clopidogrel Sulfate increases its molecular weight by ~14 g/mol compared to methylated analogs.

- Counterion Differences: While Ethyl-S-(+)-Clopidogrel Sulfate uses a sulfate counterion, clopidogrel bisulfate (synonymous with hydrogen sulfate) employs a bisulfate ion. This distinction may affect ionization and formulation stability .

Physicochemical Properties

Solubility

- However, structural analogs like clopidogrel hydrogen sulfate exhibit solubility in methanol and ethanol, with measured solubility in ethanol + cyclohexane mixtures ranging from 0.2–1.8 mg/mL across temperatures (283.35–333.75 K) . The ethyl variant is expected to have lower aqueous solubility due to increased lipophilicity.

- Clopidogrel Bisulfate: Soluble in methanol and water (pH-dependent), with solubility optimized in formulations using stabilizers or co-solvents .

Stability

- This hypothesis aligns with studies showing that bulkier ester groups slow enzymatic degradation .

- Clopidogrel Hydrogen Sulfate: Known to degrade via oxidation, necessitating formulations with oxygen absorbents to suppress related compound formation during storage . A crystalline polymorph of clopidogrel hydrogen sulfate (Form II) demonstrates superior stability, resisting spontaneous polymorphic transitions .

Pharmacological Activity

- Clopidogrel Bisulfate : Acts as a prodrug, requiring hepatic conversion to an active thiol metabolite. This metabolite irreversibly inhibits the P2Y12 ADP receptor, blocking ADP-mediated platelet activation and aggregation .

Data Tables

Table 1: Structural and Molecular Comparison

| Property | Ethyl-S-(+)-Clopidogrel Sulfate | Clopidogrel Bisulfate | S-(+)-Clopidogrel Hydrogen Sulfate |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₀ClNO₆S₂ | C₁₆H₁₈ClNO₆S₂ | C₁₆H₁₈ClNO₆S₂ |

| Molecular Weight | 433.93 | 419.89 | 419.89 |

| CAS Number | 1357474-92-0 | 120202-66-6 | 120202-66-6 |

| Ester Group | Ethyl | Methyl | Methyl |

| Counterion | Sulfate | Bisulfate | Hydrogen Sulfate |

生物活性

Ethyl-S-(+)-Clopidogrel Sulfate is a prodrug that plays a crucial role in the prevention of thrombotic events, particularly in patients with cardiovascular diseases. This article explores its biological activity, metabolism, efficacy, and clinical implications based on diverse research findings.

Chemical Structure and Properties

Ethyl-S-(+)-Clopidogrel Sulfate is chemically characterized as ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate. Its molecular formula is with a molecular weight of 433.93 g/mol . The compound is primarily used in its bisulfate salt form, which enhances its solubility and bioavailability.

The biological activity of Ethyl-S-(+)-Clopidogrel Sulfate is mediated through its active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents platelet aggregation and thrombus formation, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke. The conversion from the prodrug to its active form occurs via hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Metabolism and Pharmacokinetics

The metabolism of clopidogrel is complex and involves several pathways:

- Primary Metabolism : Approximately 85% of clopidogrel is converted to an inactive carboxylic acid metabolite (SR26334) by carboxylic esterase 1 (CES1).

- Active Metabolite Formation : About 5% is converted into the active thiol metabolite (H4) through a two-step process mediated by CYP450 enzymes .

Pharmacokinetic Profile

The pharmacokinetics of Ethyl-S-(+)-Clopidogrel Sulfate has been studied extensively. Key parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 5.4 (clopidogrel) |

| Tmax (hours) | 0.9 |

| AUC (ng/mL/h) | 10.3 |

| Emax (% inhibition) | 61.7 |

These values indicate that the compound achieves significant plasma concentrations shortly after administration, leading to effective platelet inhibition .

Clinical Efficacy and Case Studies

Numerous studies have demonstrated the efficacy of Ethyl-S-(+)-Clopidogrel Sulfate in various patient populations:

- Antiplatelet Effect : In a study comparing clopidogrel bisulfate with clopidogrel besylate, both preparations showed similar pharmacodynamic profiles with no significant differences in maximal antiplatelet effects (Emax) .

- Genetic Variability : Research has shown that genetic polymorphisms in CYP2C19 can significantly affect clopidogrel metabolism. Patients with loss-of-function alleles (*2 or *3) exhibit reduced conversion to the active metabolite, leading to diminished therapeutic effects and increased risk of thrombotic events .

- Diabetes Impact : A study indicated that diabetic patients had a 40% reduction in active metabolite generation compared to non-diabetic individuals, highlighting the importance of metabolic health in drug efficacy .

Adverse Effects and Tolerability

Ethyl-S-(+)-Clopidogrel Sulfate is generally well-tolerated; however, some adverse effects have been reported:

Q & A

Q. How can researchers ensure compliance with USP monographs when publishing data on Ethyl-S-(+)-Clopidogrel Sulfate?

- Methodological Answer :

- Reference standards : Use USP Clopidogrel Bisulfate RS (Catalog #1560205) for assay calibration.

- Impurity profiling : Report related compounds A (≤0.5%) and B (≤0.2%) per USP <621> guidelines.

- Documentation : Include batch-specific certificates of analysis (CoA) and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。